molecular formula C16H18N2OS B2791397 3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide CAS No. 476307-46-7

3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide

Cat. No. B2791397
CAS RN: 476307-46-7
M. Wt: 286.39
InChI Key: KVHVJXZAIAHZCH-UHFFFAOYSA-N
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Description

The compound “3-phenyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propanamide” is a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . It has been studied for its potential as a dual kinase inhibitor against CK2 and GSK3β . The presence of a carboxyl group at the meta position of the phenyl ring plays a vital role in dual kinase inhibition .


Synthesis Analysis

The synthesis of this compound involves the design of a novel lead from Hit15, which was identified in silico as a dual kinase inhibitor against CK2 and GSK3β . The dataset of structural analogs of the lead was designed and confirmed by pharmacophore mapping and molecular docking . A series of “tetrahydrobenzo[d]thiazoles” were synthesized .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 4,5,6,7-tetrahydrobenzo[d]thiazole core . The presence of a carboxyl group at the meta position of the phenyl ring is crucial for its activity as a dual kinase inhibitor .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of cyclohexane-1,3-dione with phenyl isothiocyanate and elemental sulfur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its light brown solid form, with a yield of 76% and a melting point of 210–212°C .

Scientific Research Applications

1. Metal Complexes as Potential Biological Agents The compound has been used to prepare metal complexes with Cu (II), Co (II), Ni (II), Zn (II), and Cd (II). These complexes have been explored for their biological studies such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and anticancer. All the prepared compounds exhibited significant DPPH radical scavenging results compared with the standard ascorbic acid. In addition, tested compounds showed moderate to good anticancer activity against A549, Jurkat, and K562 cell lines .

Anticancer Activity

The compound has shown potential in cancer research. It has been found to exhibit anticancer activity, particularly against A549, Jurkat, and K562 cell lines .

Antioxidant Activity

The compound has demonstrated significant DPPH radical scavenging results, indicating its potential as an antioxidant .

Anti-inflammatory and Analgesic Activities

Derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index, compared with indomethacin and celecoxib .

Biological and Clinical Applications

Indole derivatives, which include this compound, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Potential in Coordination Chemistry

Azo molecules, including this compound, are chelating agents having one or more donor site like O, N, and S in ortho-position of heterocyclic compounds that have played a vital role in the field of coordination chemistry .

Future Directions

The compound shows promise as a dual kinase inhibitor, suggesting potential for further optimization and in-depth studies as a possible therapeutic agent . Its desirable drug-likeness and oral bioavailability characteristics suggest it could be a promising candidate for the development of new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-15(11-10-12-6-2-1-3-7-12)18-16-17-13-8-4-5-9-14(13)20-16/h1-3,6-7H,4-5,8-11H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVHVJXZAIAHZCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide

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